molecular formula C34H47NO5S B613445 Fmoc-l-cys(palm)-oh CAS No. 824955-27-3

Fmoc-l-cys(palm)-oh

Cat. No.: B613445
CAS No.: 824955-27-3
M. Wt: 581,81 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Cysteine(palmitoyl)-OH is a derivative of L-cysteine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl group. This compound is primarily used in peptide synthesis, where the Fmoc group protects the amino group of cysteine, and the palmitoyl group provides hydrophobic properties, enhancing the compound’s utility in various biochemical applications .

Mechanism of Action

Target of Action

Fmoc-L-Cys(Palm)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound operates through a mechanism known as Fmoc-based solid phase peptide synthesis . This process involves the use of a solid polymeric protecting group, allowing the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets (amino acids) to form peptide bonds, resulting in the synthesis of peptide sequences .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of proteins. The compound facilitates the formation of peptide bonds, which are essential for creating the primary structure of proteins . The downstream effects include the synthesis of complex disulfide-rich peptides and proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the specific conditions of the peptide synthesis process . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the pH, temperature, and the presence of other compounds in the reaction .

Result of Action

The result of this compound’s action is the successful synthesis of peptide sequences . These sequences can then be used in the production of proteins, facilitating various biological processes. The compound’s action also enables the synthesis of complex disulfide-rich peptides, which have significant applications in biological research and drug development .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the pH of the reaction environment, the temperature, and the presence of other compounds . For instance, the compound is optimal at neutral pH for native chemical ligation (NCL) conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cysteine(palmitoyl)-OH typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-L-Cysteine(palmitoyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVQOYPTIAPEAG-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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